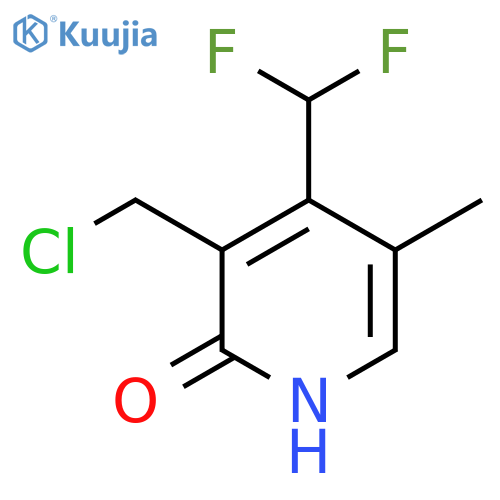Cas no 1805451-02-8 (3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine)

1805451-02-8 structure
商品名:3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine
CAS番号:1805451-02-8
MF:C8H8ClF2NO
メガワット:207.605028152466
CID:4887684
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine
-
- インチ: 1S/C8H8ClF2NO/c1-4-3-12-8(13)5(2-9)6(4)7(10)11/h3,7H,2H2,1H3,(H,12,13)
- InChIKey: OKNHGBLNRPFXGT-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(NC=C(C)C=1C(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 297
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 0.7
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029029414-500mg |
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine |
1805451-02-8 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
| Alichem | A029029414-1g |
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine |
1805451-02-8 | 95% | 1g |
$2,866.05 | 2022-04-01 | |
| Alichem | A029029414-250mg |
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine |
1805451-02-8 | 95% | 250mg |
$1,048.60 | 2022-04-01 |
3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
1805451-02-8 (3-(Chloromethyl)-4-(difluoromethyl)-2-hydroxy-5-methylpyridine) 関連製品
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
